2-Methoxy-4'-thiomorpholinomethylbenzophenone
Overview
Description
2-Methoxy-4’-thiomorpholinomethylbenzophenone, also known as thio-MMP or benzophenone-4, is an organic chemical compound with the molecular formula C17H18O2S. It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4’-thiomorpholinomethylbenzophenone consists of 19 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 327.4 g/mol.Scientific Research Applications
Fluorescent Chemosensors
Phenyl thiadiazole-based Schiff base receptors, including compounds with methoxy groups and thiadiazole rings, have been investigated for their applications as turn-on fluorescent, colorimetric detection of metal ions, such as Al3+ ions. These compounds exhibit quick responses, excellent selectivity, and sensitivity, demonstrating their utility in detecting metal ions in environmental samples and potential for binary logical devices and smartphone-based chemical analysis (Manna, Chowdhury, & Patra, 2020).
Environmental Monitoring
Research on hydroxylated benzophenone UV absorbers, including methoxybenzophenones, in environmental water samples highlights their detection and quantification using advanced analytical methods. These studies are crucial for understanding the environmental impact of these compounds, widely used in sunscreens and personal care products, and assessing their removal efficiency in sewage treatment plants (Negreira et al., 2009).
Organic Electronics
The development of materials for organic electronics has seen the use of thiazolo[5,4-d]thiazole derivatives, demonstrating their applications in white organic light-emitting diodes (WOLEDs). These compounds, featuring methoxy and phenyl groups, undergo reversible excited-state intramolecular proton transfer (ESIPT), allowing for emission tuning across the visible spectrum. This property is leveraged in the design of WOLEDs with potential for improved display and lighting technologies (Zhang et al., 2016).
Adsorption and Removal Technologies
Tertiary amine-functionalized adsorption resins have been synthesized for the removal of benzophenone-4 (a compound related to the methoxybenzophenone structure) from water. These studies underscore the significance of developing cost-effective adsorption materials with high capacity for removing contaminants, including UV filters, from water sources, demonstrating an environmental-friendly approach to water purification (Zhou et al., 2018).
Pharmaceutical Applications
In the realm of pharmaceuticals, methoxy-substituted compounds, particularly those related to thiazoline and benzophenone derivatives, have been explored for their biological activities. For instance, the conformation and tautomerism of such compounds have implications for their function as pharmaceuticals, providing insights into drug design and development strategies (Balti et al., 2016).
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJTXBJHUZCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642900 | |
Record name | (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-31-5 | |
Record name | Methanone, (2-methoxyphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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